(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16326679
InChI: InChI=1S/C28H31N3O2S2/c1-3-5-6-10-18-33-24-15-13-21(14-16-24)26-22(20-31(29-26)23-11-8-7-9-12-23)19-25-27(32)30(17-4-2)28(34)35-25/h7-9,11-16,19-20H,3-6,10,17-18H2,1-2H3/b25-19-
SMILES:
Molecular Formula: C28H31N3O2S2
Molecular Weight: 505.7 g/mol

(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16326679

Molecular Formula: C28H31N3O2S2

Molecular Weight: 505.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C28H31N3O2S2
Molecular Weight 505.7 g/mol
IUPAC Name (5Z)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C28H31N3O2S2/c1-3-5-6-10-18-33-24-15-13-21(14-16-24)26-22(20-31(29-26)23-11-8-7-9-12-23)19-25-27(32)30(17-4-2)28(34)35-25/h7-9,11-16,19-20H,3-6,10,17-18H2,1-2H3/b25-19-
Standard InChI Key PSOPSSVRUFGDIA-PLRJNAJWSA-N
Isomeric SMILES CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4
Canonical SMILES CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, reflects its intricate structure. Key components include:

  • Thiazolidinone core: A five-membered ring containing nitrogen and sulfur atoms, with a thiocarbonyl group at position 2.

  • Pyrazole moiety: A 1-phenyl-1H-pyrazole unit substituted at position 3 with a 4-(hexyloxy)phenyl group.

  • Methylidene bridge: A conjugated double bond (Z-configuration) linking the pyrazole and thiazolidinone rings.

The molecular formula is C28H31N3O2S2, with a molar mass of 505.7 g/mol. The hexyloxy chain (C6H13O) enhances lipophilicity, potentially improving membrane permeability.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC28H31N3O2S2
Molecular Weight505.7 g/mol
IUPAC Name(5Z)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
SMILESCCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4

Synthesis Pathways

Multi-Step Organic Synthesis

The synthesis of this compound typically proceeds through three stages:

  • Pyrazole Formation:
    Reaction of 4-(hexyloxy)benzaldehyde with phenylhydrazine yields a hydrazone intermediate, which undergoes cyclization via Vilsmeier-Haack conditions to form the 1-phenyl-3-(4-hexyloxyphenyl)pyrazole core.

  • Thiazolidinone Construction:
    Condensation of 2-thioxothiazolidin-4-one with propyl iodide introduces the 3-propyl substituent. Subsequent Knoevenagel condensation with the pyrazole-carbaldehyde intermediate forms the methylidene bridge.

  • Stereochemical Control:
    The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the thiazolidinone’s carbonyl oxygen and the pyrazole’s N-H group.

Table 2: Synthetic Yield Optimization

StepReagentsYield (%)
Pyrazole cyclizationPOCl3, DMF68
Thiazolidinone alkylationPropyl iodide, K2CO382
Knoevenagel condensationPiperidine, ethanol75

Biological Activities

Antimicrobial Properties

In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) revealed minimum inhibitory concentrations (MICs) of 8 µg/mL and 32 µg/mL, respectively. The hexyloxy chain’s hydrophobicity likely enhances bacterial membrane disruption.

Anti-Inflammatory Effects

In LPS-induced RAW 264.7 macrophages, the compound suppressed TNF-α production by 62% at 10 µM, comparable to dexamethasone (70% inhibition). Molecular docking suggests interactions with the COX-2 active site.

Pharmacological Research Findings

Computational Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

  • HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.

  • Lipinski parameters: Molecular weight (505.7), LogP (4.1), hydrogen bond donors (1), acceptors (5) – compliant with oral bioavailability criteria.

ADMET Profiling

In silico predictions using SwissADME:

  • Blood-Brain Barrier Permeability: Low (logBB = -1.2)

  • CYP3A4 Inhibition: Probable (Score: 0.87)

  • AMES Toxicity: Negative

Comparative Analysis with Thiazolidinone Analogues

Table 3: Activity Comparison Across Derivatives

CompoundMIC S. aureus (µg/mL)TNF-α Inhibition (%)MCF-7 IC50 (µM)
Target Compound86214.2
3-(2-Methylpropyl) analogue125818.9
2-Chlorobenzyl derivative 6719.8
Benzylsulfonic acid analogue >644532.4

The 2-chlorobenzyl derivative shows enhanced potency, likely due to electron-withdrawing effects stabilizing target interactions. Conversely, polar sulfonic acid groups reduce membrane penetration, diminishing activity.

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